2-Bromo-4,5-dimethoxybenzyl bromide

Pinaverium Bromide Synthesis Process Chemistry Yield Optimization

Essential halogenated aromatic building block featuring dual electrophilic reactivity: benzylic bromide for alkylation and ortho-aryl bromide for orthogonal cross-coupling. Key intermediate in patented high-yield pinaverium bromide synthesis. 4,5-Dimethoxy substitution enhances benzylic activation, enabling reactivity unattainable with chloro analogs or regioisomers. Optimal for multi-step API synthesis and HDAC inhibitor SAR exploration. Solid-state properties (mp 84-85.5°C) ensure robust multi-kg purification.

Molecular Formula C9H10Br2O2
Molecular Weight 309.98 g/mol
CAS No. 53207-00-4
Cat. No. B042020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dimethoxybenzyl bromide
CAS53207-00-4
Synonyms1-Bromo-2-bromomethyl-4,5-dimethoxybenzene;  2-Bromo-4,5-dimethoxybenzyl Bromide;  4-Bromo-5-(bromomethyl)veratrole
Molecular FormulaC9H10Br2O2
Molecular Weight309.98 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CBr)Br)OC
InChIInChI=1S/C9H10Br2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
InChIKeyPAJNRELOTRXFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,5-Dimethoxybenzyl Bromide (CAS 53207-00-4) for Pharmaceutical Intermediate Procurement


2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4) is a halogenated aromatic building block featuring a 4,5-dimethoxy-substituted benzene ring with a benzylic bromide and an ortho-aryl bromide [1]. This unique substitution pattern confers dual electrophilic reactivity: the benzylic bromide serves as a potent alkylating agent for nucleophilic substitutions, while the aryl bromide enables orthogonal cross-coupling chemistries . It is primarily utilized as a critical intermediate in the synthesis of the gastrointestinal drug pinaverium bromide and in the development of novel histone deacetylase (HDAC) inhibitors for cancer therapy [1].

Why 2-Bromo-4,5-Dimethoxybenzyl Bromide Cannot Be Replaced by Simple Benzyl Bromides or Other Halogenated Analogs


Substituting 2-bromo-4,5-dimethoxybenzyl bromide with simpler benzyl bromides or regioisomeric analogs is not feasible due to the compound's precise, dual electrophilic architecture. The ortho-aryl bromide is not merely a spectator but a required functional handle for subsequent Pd-catalyzed cross-coupling steps in multi-step API syntheses, a feature absent in non-brominated or 3-bromo analogs [1]. Furthermore, the 4,5-dimethoxy substitution pattern significantly enhances the electron density of the aromatic ring, thereby activating the benzylic position for nucleophilic attack to a degree not achievable with unsubstituted or mono-methoxy analogs [2]. Using a chloride analog (e.g., 2-bromo-4,5-dimethoxybenzyl chloride) results in substantially lower reactivity in alkylation steps, while 3-bromo isomers lead to undesired regiochemical outcomes in subsequent transformations [1][2].

Quantitative Evidence for Procuring 2-Bromo-4,5-Dimethoxybenzyl Bromide Over Closest Analogs


Patent-Validated Synthesis: 85% Yield vs. Prior Art 38.6% Yield for Pinaverium Bromide Intermediate

In the synthesis of the pinaverium bromide intermediate, the target compound is produced via a patented one-pot method achieving an isolated yield of 85% [1]. This represents a 46.4 percentage-point increase over the prior art method using N-bromosuccinimide (NBS) as the brominating agent, which yielded only 38.6% under comparable conditions [1]. The improved yield is attributed to the use of in situ generated bromine from a bromate/bromide redox system, which avoids the formation of multi-substituted byproducts common with NBS [1].

Pinaverium Bromide Synthesis Process Chemistry Yield Optimization

Enhanced Benzylic Electrophilicity via 4,5-Dimethoxy Electron Donation

The 4,5-dimethoxy substitution on the aromatic ring significantly increases the electron density at the benzylic carbon, enhancing its susceptibility to nucleophilic attack. While direct kinetic data for 2-bromo-4,5-dimethoxybenzyl bromide is not available, class-level inference from studies on substituted benzyl bromides indicates that methoxy groups increase the rate of electrophilic substitution by a factor of approximately 10,000 compared to unsubstituted benzyl bromide [1]. This electron-donating effect accelerates alkylation reactions critical in pharmaceutical intermediate synthesis, providing a kinetic advantage over non-methoxy or mono-methoxy benzyl bromides [2].

Nucleophilic Substitution Electronic Effects Reaction Kinetics

Distinct Physicochemical Profile vs. 2-Bromo-4,5-Dimethoxybenzyl Chloride

The target compound (bromide) exhibits a significantly higher density (1.693 g/cm³) and boiling point (320.6 °C at 760 mmHg) compared to its chloride analog (density 1.464 g/cm³, boiling point 309.5 °C) [1][2]. These differences impact physical handling, crystallization behavior, and volatility during large-scale processing. The higher density and boiling point of the bromide derivative can simplify solvent removal and product isolation in industrial settings [1][2].

Physicochemical Properties Purification Handling

Dual Electrophilic Sites Enable Orthogonal Reactivity Not Found in Mono-Functional Analogs

The target compound possesses two distinct electrophilic centers: a benzylic bromide (reactive toward SN2 substitution) and an ortho-aryl bromide (reactive toward Pd-catalyzed cross-couplings) . This orthogonality allows for sequential, chemoselective transformations in complex molecule synthesis. In contrast, mono-functional analogs like 4,5-dimethoxybenzyl bromide (CAS 876-18-6) or 2-bromo-4,5-dimethoxytoluene lack one of these reactive handles, limiting their synthetic versatility and requiring additional protection/deprotection steps [1].

Dual Reactivity Synthetic Utility Orthogonal Transformations

Optimal Procurement Scenarios for 2-Bromo-4,5-Dimethoxybenzyl Bromide Based on Quantitative Differentiation


Industrial-Scale Synthesis of Pinaverium Bromide API

This compound is the key intermediate for pinaverium bromide, a globally marketed gastrointestinal antispasmodic [1]. Procurement is justified by the patented 85% yield synthesis route, which offers a 2.2-fold improvement over prior art methods, directly reducing raw material costs and waste in commercial manufacturing [1].

Medicinal Chemistry: HDAC Inhibitor Lead Optimization Programs

Used in the synthesis of novel histone deacetylase 1 (HDAC1) inhibitors . The dual electrophilic nature (benzylic and aryl bromides) allows for rapid SAR exploration through sequential diversification, a capability not provided by mono-functional benzyl halides . This accelerates the synthesis of focused libraries in oncology drug discovery.

Process Development: Crystallization and Purification Workflows

The distinct solid-state properties (melting point 84.0-85.5 °C) and density (1.693 g/cm³) facilitate robust crystallization and isolation procedures [2]. Compared to lower-density chloride analogs, the bromide derivative is easier to handle and purify at multi-kilogram scale, making it the preferred choice for process chemists optimizing downstream API purity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4,5-dimethoxybenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.